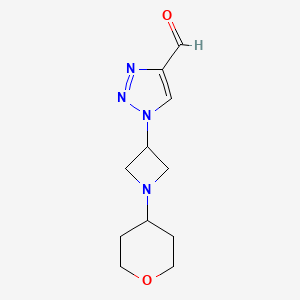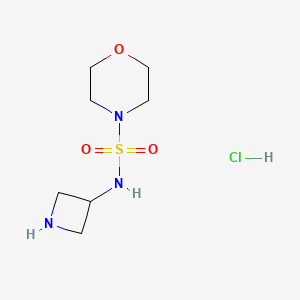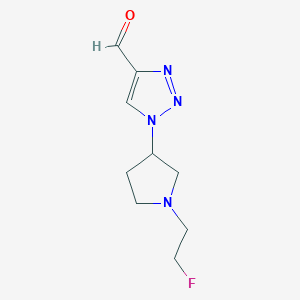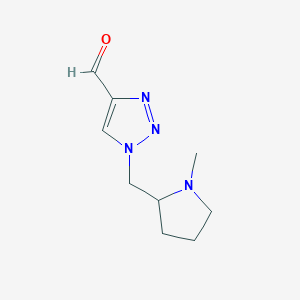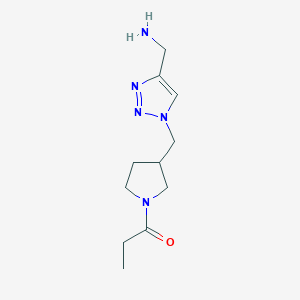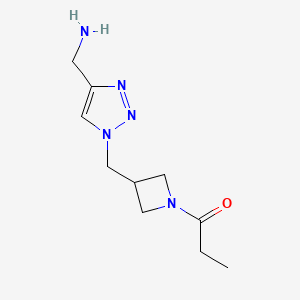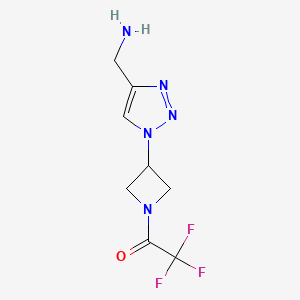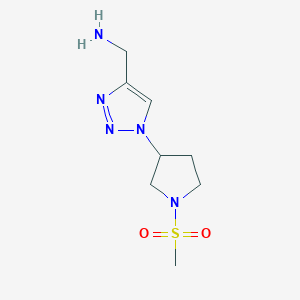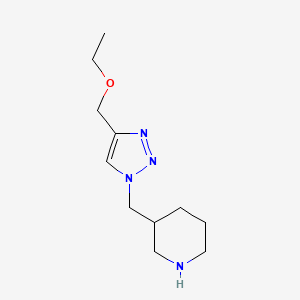
3-((4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific derivative and its structure .
Scientific Research Applications
Antimicrobial Activities
The synthesis of new 1,2,4-triazole derivatives, including those with modifications on the piperidine ring, has been explored for their antimicrobial activities. Novel compounds synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have shown good to moderate activities against test microorganisms, indicating the potential of these structures in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Properties
The anticancer properties of benzimidazole derivatives bearing 1,2,4-triazole, involving detailed studies on tautomeric properties, conformations, and molecular docking, suggest these compounds as potential EGFR inhibitors. The study reveals that these compounds, including those with piperidine modifications, exhibit significant binding affinities and anti-cancer activities, indicating their therapeutic potential against cancer (Karayel, 2021).
Serotonergic and Antagonist Activities
Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with modifications on the piperidine ring has identified compounds with potent 5-HT2 antagonist activity. Such studies are crucial for developing new treatments for psychiatric disorders and understanding the role of serotonergic systems in various physiological processes (Watanabe et al., 1992).
Molecular Structure and Intermolecular Interactions
The structural characterization and analysis of intermolecular interactions in derivatives of 1,2,4-triazoles, including those with piperidine substitutions, provide insights into the molecular packing and potential interactions in biological systems. Such studies help in understanding the physicochemical properties of these compounds and their implications for drug design (Shukla et al., 2017).
Muscarinic Activity
The exploration of bioisosteres of arecoline, focusing on tetrazole and 1,2,3-triazole derivatives with piperidine modifications, has provided valuable insights into the structure-activity relationships governing muscarinic receptor affinity and efficacy. These studies contribute to the development of new therapeutic agents targeting muscarinic receptors for treating neurological disorders (Moltzen et al., 1994).
Mechanism of Action
Target of Action
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on their specific structures and the functional groups they contain. For example, some piperidine derivatives have been used as starting components for chiral optimization .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[4-(ethoxymethyl)triazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-2-16-9-11-8-15(14-13-11)7-10-4-3-5-12-6-10/h8,10,12H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSQKXSUUSYZAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



